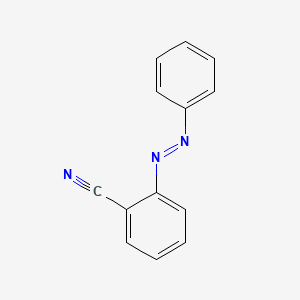
Methyl 8-oxooctanoate
Overview
Description
Methyl 8-oxooctanoate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.2215 g/mol It is a methyl ester derivative of 8-oxooctanoic acid, characterized by the presence of a ketone group at the eighth carbon of the octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-oxooctanoate can be synthesized through the esterification of 8-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: 8-oxooctanoic acid.
Reduction: 8-hydroxyoctanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 8-oxooctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ketone group can undergo enzymatic reduction or oxidation, leading to the formation of various metabolites that participate in cellular processes .
Comparison with Similar Compounds
Methyl heptanoate: Similar structure but lacks the ketone group.
Methyl 9-oxononanoate: Similar structure with a ketone group at the ninth carbon.
Dimethyl suberate: Similar ester structure but with a different carbon chain length.
Uniqueness: Methyl 8-oxooctanoate is unique due to the presence of the ketone group at the eighth carbon, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 8-oxooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)7-5-3-2-4-6-8-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAXGLYKECRETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336626 | |
| Record name | Methyl 8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-92-2 | |
| Record name | Methyl 8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 8-oxooctanoate in the study on Juniperus phoenicea and its anticancer properties?
A1: In a study investigating the anticancer potential of Juniperus phoenicea, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound as a major constituent (15.61%) in the chloroform fraction of the plant extract. This fraction exhibited significant anti-proliferative activity against several cancer cell lines, particularly the MCF-7 cell line. [] While the study highlights the presence of this compound, further research is needed to elucidate its specific role in the observed anticancer activity.
Q2: How is this compound used in the synthesis of labeled fatty acids?
A2: this compound serves as a valuable intermediate in the synthesis of deuterium-labeled fatty acid methyl esters. [] Specifically, this compound-4,5-d2 can be synthesized and utilized as a precursor for incorporating deuterium labels into specific positions within fatty acid chains. This approach allows researchers to track and study the metabolism and distribution of fatty acids using techniques like mass spectrometry.
Q3: Can you describe the synthesis of this compound from a cyclic precursor?
A3: this compound can be efficiently synthesized starting from 1,4-cyclooctadiene. [] The process involves a series of reactions, including monoozonization, sodium acetate cleavage, acetal ester formation, deuteration using Wilkinson's catalyst, and hydrolysis. This synthetic route provides a convenient method for obtaining this compound with high yield and isotopic purity.
Q4: Does the presence of this compound in thermoxidized fatty acid methyl esters (FAME) have implications for biofuel quality?
A4: While not directly addressed in the provided abstracts, the presence of this compound in thermoxidized FAMEs [] could be relevant to biofuel quality. Oxidation products, in general, can negatively impact fuel properties like stability and storage life. Further research would be needed to determine the specific effects of this compound on biofuel characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

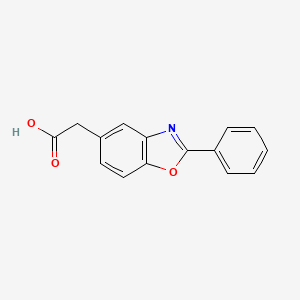

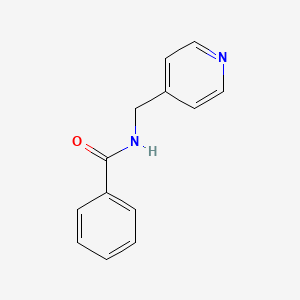
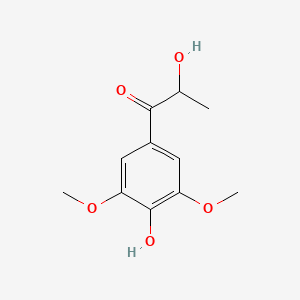
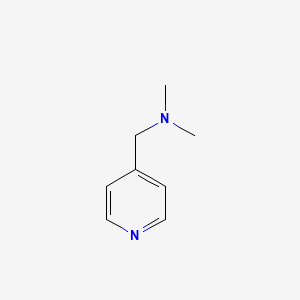


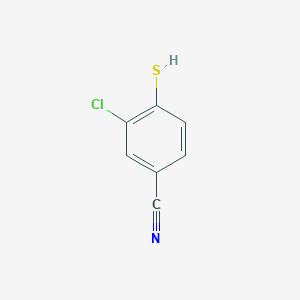
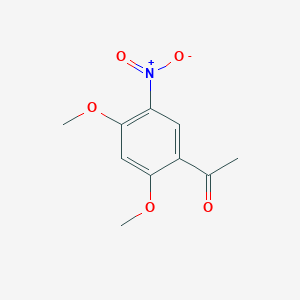


![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)
